molecular formula C14H18O4 B2873033 3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid CAS No. 2416236-09-2

3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid

Cat. No.: B2873033
CAS No.: 2416236-09-2
M. Wt: 250.294
InChI Key: XMKIOLHKMYMKBY-UHFFFAOYSA-N
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Description

3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid is a chemical compound known for its diverse applications in scientific research. Its unique properties and structural versatility make it valuable in various fields, including drug development and organic synthesis.

Scientific Research Applications

3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid typically involves the esterification of 2-(2-Methylpropan-2-yl)oxycarbonylbenzoic acid with propanoic acid. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Methylpropan-2-yl)oxycarbonyl]benzoic acid
  • 3-[2-(2-Methylpropan-2-yl)oxycarbonyl]phenyl]butanoic acid

Uniqueness

3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid stands out due to its specific structural features, which confer unique reactivity and stability. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.

Properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-14(2,3)18-13(17)11-7-5-4-6-10(11)8-9-12(15)16/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKIOLHKMYMKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416236-09-2
Record name 3-{2-[(tert-butoxy)carbonyl]phenyl}propanoic acid
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